4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure that combines a benzamide group with a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting chromen-4-one is then subjected to further functionalization to introduce the ethoxyphenyl and tert-butyl groups. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromen-4-one and benzamide can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one moiety could yield quinone derivatives, while reduction of the benzamide group could produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromen-4-one moiety can act as a pharmacophore, engaging in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological targets. The benzamide group may enhance binding affinity and specificity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives that lack this structural feature, potentially offering novel applications and enhanced activity in various fields.
Biological Activity
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H27NO4, with a molecular weight of 441.5 g/mol. The compound features a chromenone core structure, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of mitochondrial complex II. By binding to this target, it disrupts the electron transport chain and the citric acid cycle, leading to decreased cellular energy production. This inhibition can have downstream effects on various cellular processes, including apoptosis and inflammation.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate potent activity against these cell lines, suggesting potential as a therapeutic agent in cancer treatment.
2. Anti-inflammatory Effects
The compound has shown anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)26-17-24(30)23-16-21(12-15-25(23)33-26)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYINZFXGLCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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